molecular formula C15H13N3O4S3 B3202651 N-(2-methoxyphenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide CAS No. 1021212-41-8

N-(2-methoxyphenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

Cat. No.: B3202651
CAS No.: 1021212-41-8
M. Wt: 395.5 g/mol
InChI Key: MGRKEBKDFHJYNN-UHFFFAOYSA-N
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Description

Chemical Identity and Structure: N-(2-methoxyphenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a synthetic organic compound with the molecular formula C17H17N3O4S3 and a molecular weight of 423.5 g/mol . Its structure integrates three distinct pharmacophores: a methoxyphenethyl group, a thiophene sulfonamide, and a thiazole carboxamide moiety, making it a complex and interesting molecule for biochemical research. Research Applications and Value: This compound belongs to a class of thiazole carboxamide derivatives that are the subject of ongoing investigation for their potential as cyclooxygenase (COX) inhibitors . COX enzymes are key mediators of inflammation, and inhibiting them is a primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). Compounds with this core structure are being studied for their selectivity between the COX-1 and COX-2 isoforms, which is crucial for understanding their potential therapeutic profile and mitigating side effects . The thiazole ring is a privileged structure in medicinal chemistry, found in numerous drugs and known for its diverse biological activities, which include anti-inflammatory and anticancer effects . Handling and Compliance: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material with appropriate precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S3/c1-22-12-6-3-2-5-10(12)16-14(19)11-9-24-15(17-11)18-25(20,21)13-7-4-8-23-13/h2-9H,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRKEBKDFHJYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and metabolic regulation. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H13N3O4S3
  • Molecular Weight : 395.5 g/mol
  • IUPAC Name : N-(2-methoxyphenyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide

The compound features a thiazole ring, which is often associated with various biological activities, including anticancer effects. The presence of the methoxyphenyl and thiophene groups enhances its pharmacological profile.

Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies indicate that compounds similar to this compound can inhibit tubulin polymerization and induce apoptosis in cancer cells.

Key Findings from Research Studies

  • Inhibition of Cancer Cell Growth :
    • A study reported that thiazole derivatives showed IC50 values as low as 1.14 µg/mL against MCF-7 breast cancer cells, indicating potent anticancer activity .
    • The compound's mechanism includes binding to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .
  • Apoptosis Induction :
    • The compound has been shown to induce apoptosis through various pathways, leading to programmed cell death in cancer cells .
  • Selectivity for Cancer Cells :
    • In vitro studies revealed minimal cytotoxicity towards normal cells at concentrations effective against cancer cells, suggesting a favorable therapeutic index .

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Interaction : The compound inhibits tubulin polymerization, which is crucial for cell division. This interaction leads to cell cycle arrest and apoptosis in cancer cells.
  • Apoptotic Pathways : It activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins and caspase activation, further contributing to its anticancer effects .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving a derivative similar to this compound showed promising results in patients with advanced solid tumors, demonstrating significant tumor regression .
  • Case Study 2 : Another study focused on a related compound showed enhanced effectiveness when combined with conventional chemotherapy agents, suggesting potential for combination therapy approaches .

Summary Table of Biological Activities

ActivityDescriptionReference
Anticancer ActivityInhibits growth of MCF-7 cells (IC50 ~ 1.14 µg/mL)
Apoptosis InductionActivates intrinsic apoptotic pathways
Tubulin Polymerization InhibitionDisrupts microtubule dynamics
Selectivity for Cancer CellsMinimal cytotoxicity towards normal cells

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound:
  • Core : Thiazole ring.
  • Substituents :
    • Thiophene-2-sulfonamido group at position 2.
    • 2-Methoxyphenyl carboxamide at position 3.
Analogous Compounds:
Compound (Source) Core Structure Key Substituents Bioactivity
Nitrothiophene carboxamides Thiophene 5-Nitro group, 3-methoxy-4-(trifluoromethyl)phenyl or 3,5-difluorophenyl groups Narrow-spectrum antibacterial
N-Pyridylpyrazole thiazoles Thiazole Pyridylpyrazole, trifluoroethyl/cyclopropyl groups Insecticidal
Phenoxy acetamides Quinazoline-sulfonyl 4-Pyrrolidin-1-yl/piperidin-1-yl groups, methoxyphenyl Anticancer (HCT-1, MCF-7)
1,3,4-Thiadiazoles Thiadiazole Trichloroethyl, phenylamino groups Antimicrobial

Key Differences :

  • The target compound uniquely combines thiophene sulfonamido and thiazole carboxamide groups, unlike analogs with pyridylpyrazole (e.g., ) or quinazoline-sulfonyl motifs (e.g., ).
  • The 2-methoxyphenyl group may enhance lipophilicity compared to halogenated phenyl groups in nitrothiophene carboxamides .

Insights :

  • The target compound’s synthesis may face challenges similar to ’s amino acid-derived thiazoles, where yields varied widely (5–98%) due to steric or electronic effects .

Pharmacological and Physicochemical Properties

Target Compound (Inferred):
  • Potential Activities: Antibacterial (cf. nitrothiophene carboxamides ), anticancer (cf. phenoxy acetamides ).
  • IR/NMR Signatures : Expected C=O stretch (~1660–1680 cm⁻¹), sulfonamide S=O (~1250 cm⁻¹), and aromatic protons (δ 6.5–8.5 ppm) .
Analog Data:
  • Nitrothiophene carboxamides : LCMS m/z 430.0 [M+H]⁺; 1H NMR (DMSO-d6): δ 8.70 (s, 1H, thiophene), 7.80–7.20 (m, aromatic).
  • Phenoxy acetamides : IC50 values ≤1 µM against MCF-7 cells.
  • N-Pyridylpyrazole thiazoles : Insecticidal activity linked to trifluoroethyl groups.

Comparison :

  • The thiophene sulfonamido group in the target compound may enhance bacterial target binding, akin to nitrothiophene derivatives .
  • The 2-methoxyphenyl group could modulate pharmacokinetics differently than halogenated phenyls (e.g., 4-fluorophenyl in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyphenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

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